![molecular formula C22H21BrN2O2 B14231715 9-(3-{[(4-Bromophenyl)methyl]amino}propyl)-9H-carbazole-2,7-diol CAS No. 488809-45-6](/img/structure/B14231715.png)
9-(3-{[(4-Bromophenyl)methyl]amino}propyl)-9H-carbazole-2,7-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(3-{[(4-Bromophenyl)methyl]amino}propyl)-9H-carbazole-2,7-diol is a chemical compound that belongs to the class of carbazole derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-{[(4-Bromophenyl)methyl]amino}propyl)-9H-carbazole-2,7-diol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
9-(3-{[(4-Bromophenyl)methyl]amino}propyl)-9H-carbazole-2,7-diol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) bromide (FeBr₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield a quinone derivative, while reduction may yield a fully saturated carbazole derivative.
Wissenschaftliche Forschungsanwendungen
9-(3-{[(4-Bromophenyl)methyl]amino}propyl)-9H-carbazole-2,7-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Wirkmechanismus
The mechanism of action of 9-(3-{[(4-Bromophenyl)methyl]amino}propyl)-9H-carbazole-2,7-diol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to and inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-Bromophenyl)-5-Methoxycarbonyl-1-(N,N-Dimethylaminopropyl)-3,4-Dihydropyrimidin-2(1H)-One: This compound has a similar bromophenyl group but differs in its core structure and functional groups.
9-(1H-Indol-3-yl)-7-Methoxy-3,3-Dimethyl-3,4-Dihydro-2H-Xanthen-1(9H)-One: This compound shares the indole scaffold but has different substituents and functional groups.
Uniqueness
9-(3-{[(4-Bromophenyl)methyl]amino}propyl)-9H-carbazole-2,7-diol is unique due to its specific combination of functional groups and its carbazole core structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications .
Eigenschaften
CAS-Nummer |
488809-45-6 |
|---|---|
Molekularformel |
C22H21BrN2O2 |
Molekulargewicht |
425.3 g/mol |
IUPAC-Name |
9-[3-[(4-bromophenyl)methylamino]propyl]carbazole-2,7-diol |
InChI |
InChI=1S/C22H21BrN2O2/c23-16-4-2-15(3-5-16)14-24-10-1-11-25-21-12-17(26)6-8-19(21)20-9-7-18(27)13-22(20)25/h2-9,12-13,24,26-27H,1,10-11,14H2 |
InChI-Schlüssel |
JBSPUYKTUOATPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CNCCCN2C3=C(C=CC(=C3)O)C4=C2C=C(C=C4)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Hydroxy(pyridin-4-yl)methyl]cyclohexan-1-one](/img/structure/B14231634.png)
![3-{[(2,5-Dichlorothiophen-3-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one](/img/structure/B14231656.png)

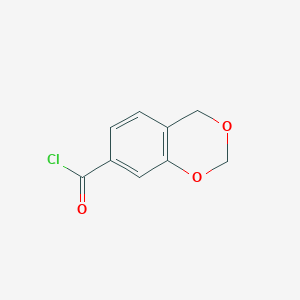
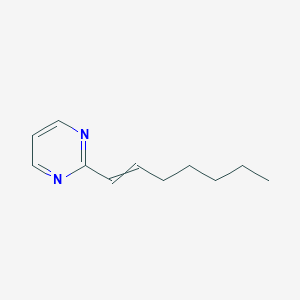
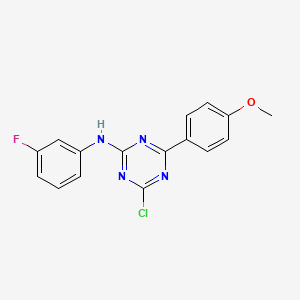
![Benzenamine, N,N-dimethyl-4-[2-(2-propenyl)-2H-1,2,3-triazol-4-yl]-](/img/structure/B14231679.png)



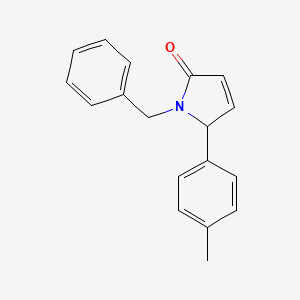
![5,5-Dimethyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylic acid](/img/structure/B14231719.png)
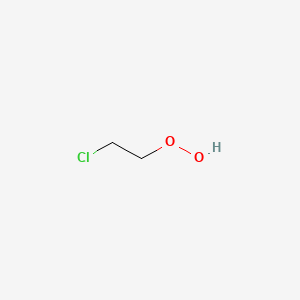
![4-[2,2-Dichloro-1-(trifluoromethyl)cyclopropyl]-2-methylaniline](/img/structure/B14231732.png)
